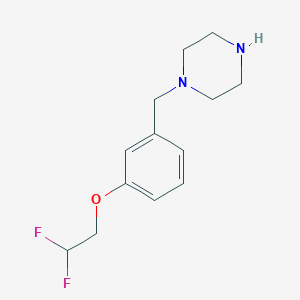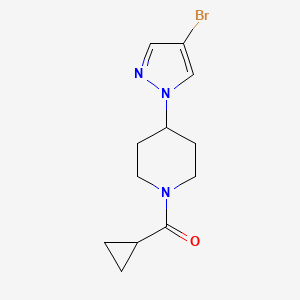
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: is a complex organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a bromopyrazole moiety linked to a piperidine ring, which is further connected to a cyclopropylmethanone group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of (4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-bromopyrazole: This step involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with piperidine: The 4-bromopyrazole is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form 4-(4-bromopyrazol-1-yl)piperidine.
Cyclopropylmethanone attachment:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds and hydrophobic interactions with active sites, while the piperidine ring provides structural rigidity. The cyclopropylmethanone group may enhance binding affinity through additional hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: can be compared with similar compounds such as:
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester: This compound shares the bromopyrazole and piperidine moieties but differs in the presence of a tert-butyl ester group instead of the cyclopropylmethanone group.
4-(4-Bromopyrazol-1-yl)piperidine: Lacks the cyclopropylmethanone group, making it less complex and potentially less versatile in its applications.
The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c13-10-7-14-16(8-10)11-3-5-15(6-4-11)12(17)9-1-2-9/h7-9,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEAWVJYBSAWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
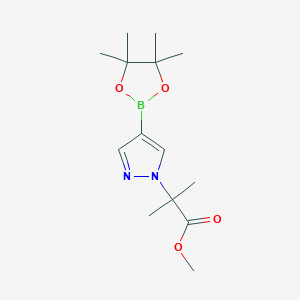
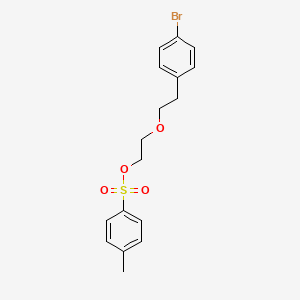
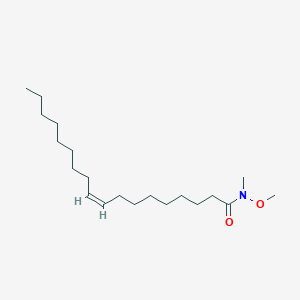

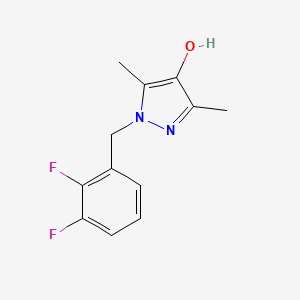
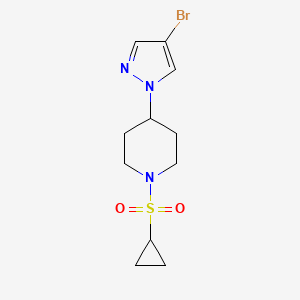
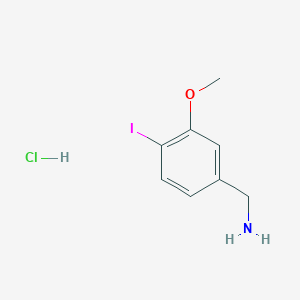
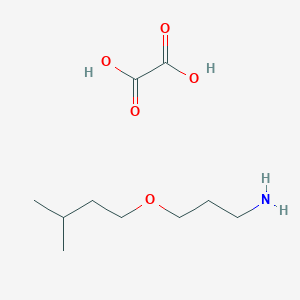
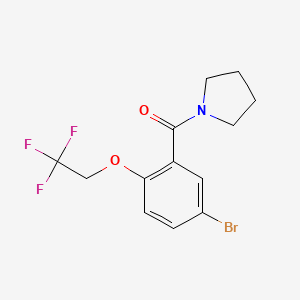

![4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B8131280.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid cyclopropylamide](/img/structure/B8131285.png)
![N-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide](/img/structure/B8131295.png)
